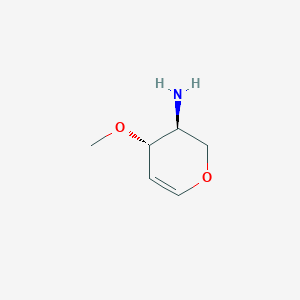
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine, also known as 4-MeO-DHP, is a chemical compound that belongs to the class of pyranamines. It is a synthetic compound that has been studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine involves its interaction with dopamine receptors in the brain. Specifically, it binds to and activates dopamine D4 receptors, which are primarily located in the prefrontal cortex. Activation of these receptors can lead to increased dopamine activity in the brain, which can have various effects on behavior and cognition.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine are primarily related to its interaction with dopamine receptors. Studies have shown that it can increase dopamine release in the prefrontal cortex, which can improve cognitive function and working memory. It has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to activate dopamine receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine in lab experiments is its selectivity for dopamine D4 receptors. This allows researchers to specifically target this receptor subtype and study its effects on behavior and cognition. However, one limitation is that it is a synthetic compound, which means it may have different effects than naturally occurring dopamine agonists.
Orientations Futures
There are several future directions for research on (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its effects on learning and memory, as well as its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine and its potential as a tool for studying dopamine receptors in the brain.
Méthodes De Synthèse
The synthesis of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine involves the reaction of 4-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine with chloroacetyl chloride in the presence of triethylamine. This reaction results in the formation of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine, which can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine has been studied for its potential use in scientific research. It is a selective dopamine D4 receptor agonist, which means it can activate dopamine receptors in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes.
Propriétés
Numéro CAS |
160247-18-7 |
|---|---|
Nom du produit |
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine |
InChI |
InChI=1S/C6H11NO2/c1-8-6-2-3-9-4-5(6)7/h2-3,5-6H,4,7H2,1H3/t5-,6-/m0/s1 |
Clé InChI |
FAZOGIUPBHUGCC-WDSKDSINSA-N |
SMILES isomérique |
CO[C@H]1C=COC[C@@H]1N |
SMILES |
COC1C=COCC1N |
SMILES canonique |
COC1C=COCC1N |
Synonymes |
L-threo-Pent-1-enitol, 4-amino-1,5-anhydro-2,4-dideoxy-3-O-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)

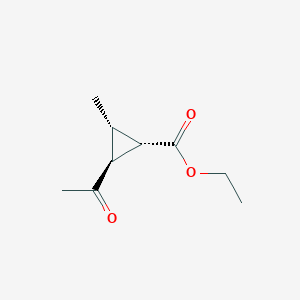
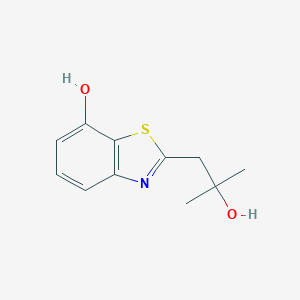

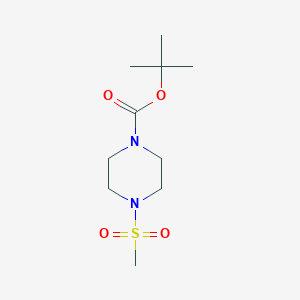
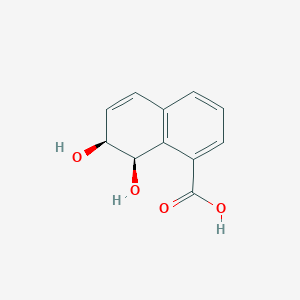


![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)



